molecular formula C16H14N4O4S B2604511 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1209596-75-7

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2604511
CAS No.: 1209596-75-7
M. Wt: 358.37
InChI Key: KGEYFXAHZWOPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidinone core linked to a furan-substituted isoxazole moiety via an acetamide bridge. This structure combines multiple pharmacophoric elements:

  • The thiazolo[3,2-a]pyrimidinone system provides a rigid, planar scaffold conducive to interactions with biological targets, such as enzymes or receptors.
  • The acetamide linker offers conformational flexibility, enabling adaptability to binding pockets.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c21-14(7-11-9-25-16-17-4-3-15(22)20(11)16)18-8-10-6-13(24-19-10)12-2-1-5-23-12/h1-6,11H,7-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEYFXAHZWOPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to construct a specific part of the molecule:

    Formation of the Furan Ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.

    Construction of the Isoxazole Ring: This often involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

    Synthesis of the Thiazolo[3,2-a]pyrimidine Core: This can be synthesized via the condensation of thioamides with α-haloketones.

    Final Coupling: The final step would involve coupling the isoxazole and thiazolo[3,2-a]pyrimidine intermediates with an appropriate linker to form the acetamide.

Industrial Production Methods

Industrial production would likely involve optimizing each step for yield and purity, using scalable reaction conditions and robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The isoxazole ring can be reduced to form amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of isoxazole, including those related to the compound , exhibit significant anticancer properties. For instance, studies have demonstrated that isoxazole derivatives can induce cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity : Compounds similar to N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide have shown IC50 values ranging from 0.04 to 12 µM against human cancer cell lines such as K562 (human myeloid leukemia) and A549 (non-small cell lung cancer) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Isoxazole derivatives have been evaluated for their efficacy against various bacterial strains:

  • Antibacterial Effects : Studies have reported that isoxazole compounds exhibit substantial antibacterial activity against pathogens such as E. coli and S. aureus. Specifically, some derivatives showed significant inhibition in vitro, suggesting their potential as antibiotic agents .

Targeting Enzymes

Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer progression and microbial resistance:

Target Enzyme Effect Reference
Tubulin PolymerizationInhibition leading to apoptosis
Leucyl-tRNA SynthetaseGrowth inhibition of M. smegmatis

Case Studies

Several case studies highlight the effectiveness of isoxazole derivatives in clinical and laboratory settings:

Cancer Cell Line Studies

In a study evaluating various isoxazole derivatives, researchers found that specific substitutions on the isoxazole ring significantly enhanced cytotoxicity against multiple cancer cell lines. The compounds were tested using standard assays to determine their IC50 values and mechanisms of action .

Antimicrobial Testing

Another study focused on the antibacterial properties of thiazole-containing isoxazoles revealed promising results against both Gram-positive and Gram-negative bacteria. The compounds were subjected to disc diffusion methods and showed varying degrees of effectiveness based on their chemical structure .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Indolinone Cores ()

Compounds such as (E)-2-(5-fluoro-i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (pIC50: 5.797) and (E)-2-(5-methyl-i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pIC50: 5.408) share the acetamide backbone but differ in core structures.

Feature Target Compound Indolinone Analogs ()
Core Structure Thiazolo[3,2-a]pyrimidinone Indolinone
Substituents Furan-isoxazole Pyridine/quinoline, methyl/fluoro groups
Bioactivity (pIC50) Not reported 5.4–5.8 (enzyme inhibition assays)
Key Interactions Thiazole S, pyrimidine N Indolinone carbonyl, aromatic π systems

Analysis: The thiazolo-pyrimidinone core in the target compound may confer greater metabolic stability compared to the indolinone analogs, which are prone to oxidation at the indole nitrogen. However, the indolinone derivatives exhibit measurable enzyme inhibition, suggesting that the target compound’s activity could be modulated by optimizing substituents on the thiazolo ring .

Ranitidine-Related Nitroacetamides ()

Ranitidine impurities such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (, entry 7) share the acetamide linker but differ in substituents and functional groups.

Feature Target Compound Ranitidine Nitroacetamide Analogs
Functional Groups Thiazolo-pyrimidinone Nitroacetamide, dimethylamino-furan
Bioactivity Unknown H₂ receptor antagonism (ranitidine class)
Metabolic Stability Likely high (fused rings) Moderate (sulphanyl group susceptible)

Analysis: The absence of a sulphanyl (-S-) group in the target compound may reduce susceptibility to glutathione-mediated detoxification, a common pathway for ranitidine-related molecules. The thiazolo-pyrimidinone core could redirect the compound’s mechanism away from H₂ receptor modulation .

Pesticide Chemicals ()

Compounds like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) and flumetsulam (triazolo-pyrimidine sulfonamide) highlight structural diversity in agrochemical acetamides.

Feature Target Compound Oxadixyl/Flumetsulam
Heterocycle Thiazolo-pyrimidinone Oxazolidinone/Triazolo-pyrimidine
Substituents Furan-isoxazole Methoxy, sulfonamide
Application Potential pharmaceuticals Fungicides/Herbicides

Analysis: The target compound’s thiazolo-pyrimidinone core is structurally distinct from pesticidal triazolo or oxazolidinyl systems.

Tariff-Listed Heterocycles ()

Compounds such as methyl (4S,7S,10aS)-4-amino-5-oxooctahydro-7H-pyrido[2,1-b][1,3]thiazepine-7-carboxylate () share fused heterocyclic features but lack the furan-isoxazole motif.

Feature Target Compound Tariff-Listed Heterocycles
Ring Systems Thiazolo-pyrimidinone Pyrido-thiazepine, tetrahydrothieno-pyridine
Solubility Moderate (polar groups) Variable (depends on substituents)
Synthetic Complexity High (multiple fused rings) High (chiral centers, fused systems)

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, which combine furan, isoxazole, and thiazolo-pyrimidine moieties, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

Component Structure
FuranC4H4O
IsoxazoleC3H3N
Thiazolo-PyrimidineC7H6N2OS

This combination of heterocycles contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide. For instance, isoxazole derivatives have been reported to exhibit significant activity against Mycobacterium tuberculosis (Mtb), with certain analogs showing up to 29-fold increased potency compared to standard treatments . The mechanism of action is believed to involve inhibition of essential enzymes in the bacterial cell wall synthesis pathway.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. A study on similar thiazole derivatives indicated their potential as selective COX-II inhibitors with minimal ulcerogenic effects . The anti-inflammatory activity is primarily attributed to the modulation of inflammatory pathways through enzyme inhibition. For example, compounds in this class have shown IC50 values as low as 0.52 μM against COX-II, indicating strong inhibitory potential .

Anticancer Activity

Furthermore, compounds containing thiazole and isoxazole rings have demonstrated anticancer properties. Research has shown that certain derivatives can inhibit tumor growth and angiogenesis in vivo . The anticancer mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways that promote tumor survival.

Case Studies

  • Mycobacterium tuberculosis Inhibition :
    • A recent study identified two isoxazole-thiazole derivatives that were significantly more potent against Mtb than traditional treatments. These compounds not only inhibited bacterial respiration but also blocked biofilm formation, enhancing their therapeutic potential against drug-resistant strains .
  • COX-II Inhibition :
    • In a comparative study of various thiazole derivatives, one compound exhibited an IC50 value of 0.52 μM against COX-II, outperforming Celecoxib (IC50 = 0.78 μM) in selectivity and efficacy . This highlights the potential for developing new anti-inflammatory drugs based on this compound's structure.
  • Anticancer Effects :
    • A series of thiazolidinone derivatives were tested for their anticancer activity against transplantable mouse tumors. Results showed significant tumor reduction and antiangiogenic effects, suggesting that similar structural motifs in N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide could lead to promising anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide?

  • Methodology : The compound can be synthesized via multi-step organic reactions. A common approach involves:

Acylation : Reacting chloroacetyl chloride with a thiazole or triazole precursor under reflux in triethylamine (TEA) to form the acetamide backbone .

Heterocyclic coupling : Introducing the furan-isoxazole moiety through nucleophilic substitution or cyclization. For example, alkylation of 2-amino-5-(furan-2-yl)-1,2,4-triazole derivatives with α-chloroacetamides in the presence of KOH .

Purification : Recrystallization using solvents like pet-ether or ethanol to isolate the pure product .

Q. How is the compound characterized post-synthesis to confirm its structure?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : To verify the presence of furan (δ 6.3–7.4 ppm), isoxazole (δ 8.0–8.5 ppm), and thiazolo-pyrimidine protons .
  • HPLC-MS : For molecular weight confirmation and purity assessment (>95%) .
  • Elemental analysis : To validate the C, H, N, and S composition .

Q. What in vitro models are suitable for preliminary evaluation of its anticancer activity?

  • Methodology : Screen against cancer cell lines (e.g., MCF-7, HepG2) using:

  • MTT assays : To measure cytotoxicity (IC₅₀ values) .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .

Advanced Research Questions

Q. How can low yields in the acylation step during synthesis be optimized?

  • Methodology :

  • Reaction conditions : Increase the molar ratio of chloroacetyl chloride to the amine precursor (1.2:1) and extend reflux time to 6–8 hours .
  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
  • Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to identify critical parameters (temperature, solvent polarity) .

Q. How to address contradictory data in reported biological activity (e.g., anticancer vs. anti-exudative effects)?

  • Methodology :

  • Comparative assays : Test the compound in parallel against both cancer cell lines (e.g., MCF-7) and anti-exudative models (e.g., carrageenan-induced rat paw edema) .
  • Structural analogs : Synthesize derivatives with modified furan or thiazole substituents to isolate structure-activity relationships (SAR) .
  • Mechanistic studies : Use transcriptomics or proteomics to identify target pathways (e.g., COX-2 inhibition vs. topoisomerase interference) .

Q. What strategies resolve solubility challenges in pharmacokinetic studies?

  • Methodology :

  • Prodrug design : Introduce phosphate or PEGylated groups to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO:PBS (1:4 v/v) for in vivo formulations .
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers to improve bioavailability .

Q. How to investigate the role of the furan-isoxazole moiety in target binding?

  • Methodology :

  • Molecular docking : Simulate interactions with receptors (e.g., EGFR or COX-2) using AutoDock Vina .
  • X-ray crystallography : Co-crystallize the compound with purified enzyme targets to map binding sites .
  • SAR studies : Compare activity of analogs lacking the furan group or with substituted isoxazoles .

Data Analysis & Contradiction Management

Q. How to validate purity discrepancies between HPLC and elemental analysis?

  • Methodology :

  • Cross-validation : Repeat HPLC with a different column (C18 vs. phenyl-hexyl) and confirm via NMR integration .
  • Thermogravimetric analysis (TGA) : Rule out hydrate or solvent residues affecting elemental data .

Q. What statistical approaches are recommended for optimizing reaction conditions?

  • Methodology :

  • Factorial design : Screen variables (temperature, solvent, catalyst) to identify significant factors .
  • Artificial Neural Networks (ANN) : Predict optimal conditions for high-yield synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.